(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-Methyl-2-oxa-5,8-diazaspiro[35]nonane oxalate is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of ®-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate involves several steps. The synthetic routes typically include the formation of the spirocyclic core followed by the introduction of the oxalate group. The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
®-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it may be explored for its therapeutic potential in treating various diseases. Industrial applications include its use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Vergleich Mit ähnlichen Verbindungen
®-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate can be compared with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams. These compounds share similar structural features but differ in their chemical properties and biological activities. The uniqueness of ®-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate lies in its specific spirocyclic structure and the presence of the oxalate group, which may confer distinct reactivity and functionality.
Eigenschaften
Molekularformel |
C9H16N2O5 |
---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
(6R)-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid |
InChI |
InChI=1S/C7H14N2O.C2H2O4/c1-6-2-8-3-7(9-6)4-10-5-7;3-1(4)2(5)6/h6,8-9H,2-5H2,1H3;(H,3,4)(H,5,6)/t6-;/m1./s1 |
InChI-Schlüssel |
MJWJXOSBGTXVHX-FYZOBXCZSA-N |
Isomerische SMILES |
C[C@@H]1CNCC2(N1)COC2.C(=O)(C(=O)O)O |
Kanonische SMILES |
CC1CNCC2(N1)COC2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.